molecular formula C10H13N B585123 2-[(Z)-pent-1-enyl]pyridine CAS No. 145091-66-3

2-[(Z)-pent-1-enyl]pyridine

Cat. No.: B585123
CAS No.: 145091-66-3
M. Wt: 147.221
InChI Key: QUBGFUVITBEKID-DAXSKMNVSA-N
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Description

2-[(Z)-pent-1-enyl]pyridine is an organic compound with the molecular formula C10H13N It is a derivative of pyridine, where a pentenyl group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-pent-1-enyl]pyridine can be achieved through various methods. One common approach involves the reaction of pyridine with pentenyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the pentenyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-pent-1-enyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the pentenyl group to a pentyl group.

    Substitution: The compound can participate in substitution reactions, where the pentenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of pyridine carboxylic acids or pyridine N-oxides.

    Reduction: Formation of 2-(1-pentyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-[(Z)-pent-1-enyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Z)-pent-1-enyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Buten-1-yl)pyridine
  • 2-(1-Hexen-1-yl)pyridine
  • 2-(1-Propen-1-yl)pyridine

Uniqueness

2-[(Z)-pent-1-enyl]pyridine is unique due to its specific pentenyl substitution, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

145091-66-3

Molecular Formula

C10H13N

Molecular Weight

147.221

IUPAC Name

2-[(Z)-pent-1-enyl]pyridine

InChI

InChI=1S/C10H13N/c1-2-3-4-7-10-8-5-6-9-11-10/h4-9H,2-3H2,1H3/b7-4-

InChI Key

QUBGFUVITBEKID-DAXSKMNVSA-N

SMILES

CCCC=CC1=CC=CC=N1

Synonyms

Pyridine, 2-(1-pentenyl)-, (Z)- (9CI)

Origin of Product

United States

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